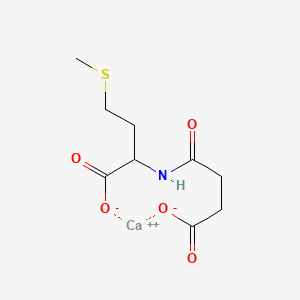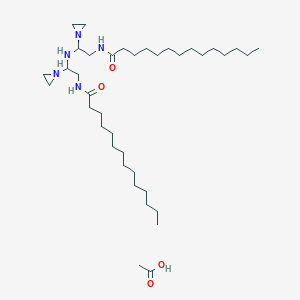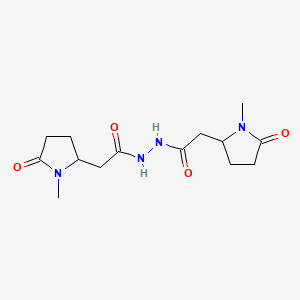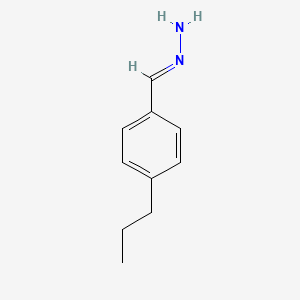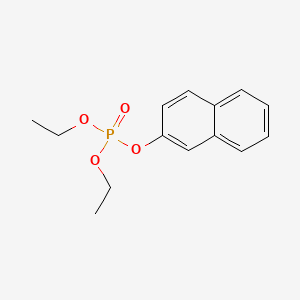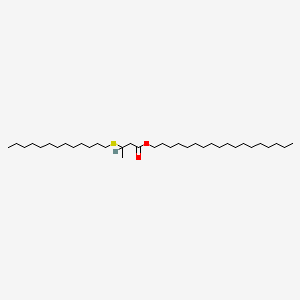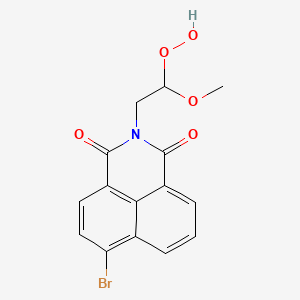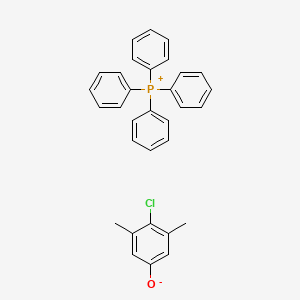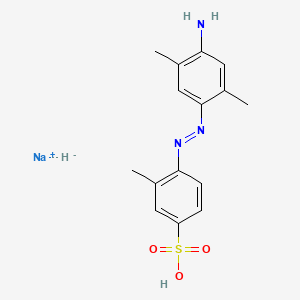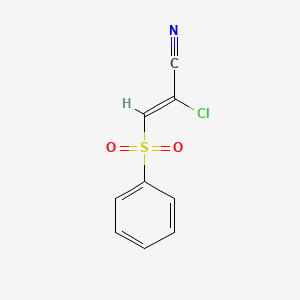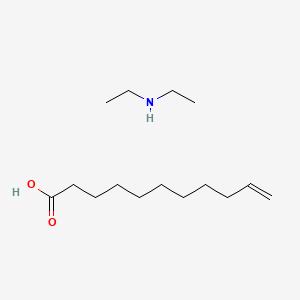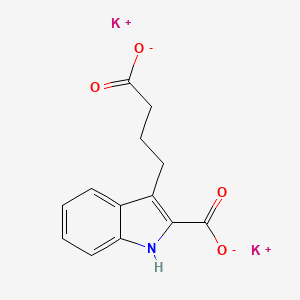
Dipotassium 2-carboxylato-1H-indole-3-butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-carboxylato-1H-indole-3-butyrate is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₄·2K. It is known for its unique structure, which includes an indole moiety, a carboxylate group, and a butyrate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-carboxylato-1H-indole-3-butyrate typically involves the reaction of indole derivatives with appropriate carboxylate and butyrate precursors. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2-carboxylato-1H-indole-3-butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.
Substitution: The indole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-carboxylato-1H-indole-3-butyrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dipotassium 2-carboxylato-1H-indole-3-butyrate involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylate and butyrate groups may also contribute to the compound’s overall reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but differs in the carboxylate group and overall structure.
Indole-3-butyric acid: Similar in having the indole and butyrate components but lacks the carboxylate group.
Indole-3-acetic acid: Another indole derivative with different functional groups and biological activities.
Uniqueness
Dipotassium 2-carboxylato-1H-indole-3-butyrate is unique due to its specific combination of the indole moiety, carboxylate group, and butyrate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
94094-74-3 |
|---|---|
Molekularformel |
C13H11K2NO4 |
Molekulargewicht |
323.43 g/mol |
IUPAC-Name |
dipotassium;3-(3-carboxylatopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO4.2K/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18;;/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
RGHBVLXJSKFBSI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)[O-])CCCC(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





